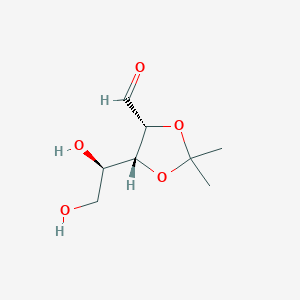
(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-5-((R)-1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, or (4R,5R)-5-((R)-1,2-DHE-DMDCA for short, is an organic compound with a unique structure and properties that make it a valuable tool for a variety of scientific research applications. It is an aldehyde, meaning it contains a carbonyl group, and it is a member of the dioxolane family, which are compounds containing two oxygen atoms and an ethylene group. The compound is synthesized from a variety of precursors, and its structure and properties make it useful for a variety of scientific research applications.
科学的研究の応用
Oxidative Stress and Biomarker Research
One significant area of scientific research application for compounds with complex molecular structures, including dioxolanes and aldehydes, is in the study of oxidative stress markers. For instance, 4-hydroxynonenal (HNE) is a well-known bioactive marker of oxidative stress and pathophysiological processes. It has been extensively studied for its role as a toxic product of lipid peroxidation and as a signaling molecule in various diseases, including Alzheimer's disease and as a growth modulating factor (Žarković, 2003). These studies highlight the importance of such compounds in understanding cellular damage mechanisms and the development of diseases linked to oxidative stress.
Lignin Acidolysis and Biomass Conversion
Research on lignin model compounds, including those resembling the structure of interest, provides insights into the acidolysis mechanism of lignin, a major component of plant biomass. Studies have explored the chemical transformations of lignin model compounds to understand their breakdown and conversion into valuable chemicals (Yokoyama, 2015). This research is crucial for developing sustainable methods for converting biomass into biofuels and chemicals, indicating potential applications for similar complex molecules in green chemistry and renewable energy sources.
Organic Synthesis and Fine Chemical Production
The use of biomass-derived platform chemicals like 5-Hydroxymethylfurfural (5-HMF) in organic synthesis illustrates the role of complex organic molecules in producing value-added chemicals and materials. The conversion of carbohydrates into 5-HMF, and its further application in the synthesis of fine chemicals, showcases the potential of similarly structured compounds in serving as intermediates for industrial chemistry applications (Fan et al., 2019).
Antioxidant and Biological Activity
Research into isoxazolone derivatives, which share functional group characteristics with the compound of interest, demonstrates significant biological and medicinal properties. These derivatives serve as intermediates for synthesizing a wide array of heterocycles, indicating the potential biological and pharmacological relevance of compounds with complex structures like "(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde" (Laroum et al., 2019).
特性
IUPAC Name |
(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGPCNMYKBXNC-DSYKOEDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(CO)O)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


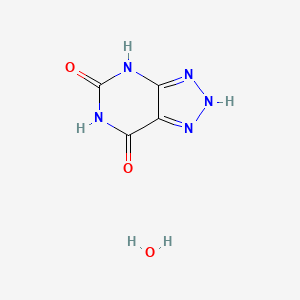

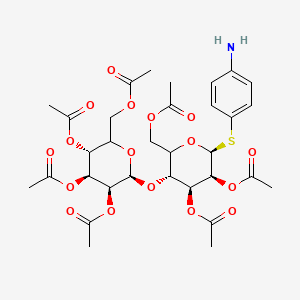
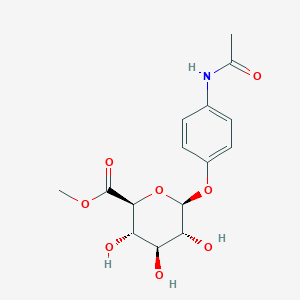

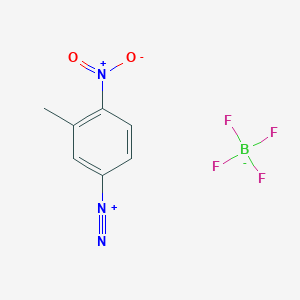
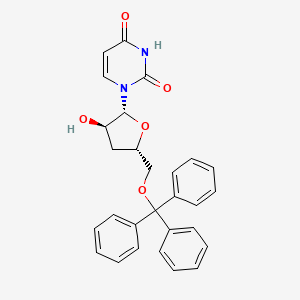
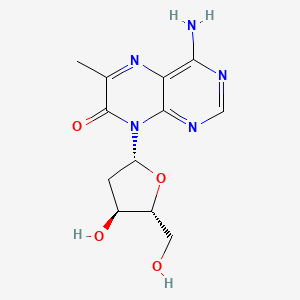
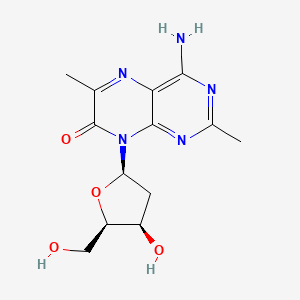
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)
